

# SMILES string for 1-(4-Chlorophenyl)-2-methylpropan-1-one

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2-methylpropan-1-one

Cat. No.: B092321

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## Technical Guide: 1-(4-Chlorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(4-Chlorophenyl)-2-methylpropan-1-one**, also known as 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.<sup>[1]</sup> Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions.

### Chemical Structure and Properties

The canonical SMILES string for **1-(4-Chlorophenyl)-2-methylpropan-1-one** is CC(C)C(=O)C1=CC=C(C=C1)Cl.<sup>[2]</sup>

Table 1: Chemical Identifiers and Properties<sup>[2]</sup>

| Property          | Value                                   |
|-------------------|---|
| IUPAC Name        | 1-(4-chlorophenyl)-2-methylpropan-1-one |
| SMILES            | <chem>CC(C)C(=O)C1=CC=C(C=C1)Cl</chem>  |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> ClO     |
| Molecular Weight  | 182.64 g/mol                            |
| CAS Number        | 18713-58-1                              |
| InChI Key         | OITFSBRKAUAGND-UHFFFAOYSA-N             |

Table 2: Predicted Spectroscopic Data

| <sup>1</sup> H NMR        | Predicted Chemical Shift (δ, ppm) | Multiplicity  | Integration |
|---------------------------|-----------------------------------|---------------|-------------|
| Aromatic (H-2, H-6)       | ~ 7.90                            | Doublet (d)   | 2H          |
| Aromatic (H-3, H-5)       | ~ 7.45                            | Doublet (d)   | 2H          |
| Methine (CH)              | ~ 3.55                            | Septet (sept) | 1H          |
| Methyl (CH <sub>3</sub> ) | ~ 1.15                            | Doublet (d)   | 6H          |
| <sup>13</sup> C NMR       | Predicted Chemical Shift (δ, ppm) |               |             |
| Carbonyl (C=O)            | ~ 204                             |               |             |
| Aromatic (C-Cl)           | ~ 139                             |               |             |
| Aromatic (C-ipso)         | ~ 135                             |               |             |
| Aromatic (CH)             | ~ 130, 129                        |               |             |
| Methine (CH)              | ~ 35                              |               |             |
| Methyl (CH <sub>3</sub> ) | ~ 19                              |               |             |

Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.

# Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

The primary and most industrially relevant method for the synthesis of **1-(4-Chlorophenyl)-2-methylpropan-1-one** is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride. [3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ). [4]

## Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Chlorobenzene
- Isobutyryl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath
- Standard laboratory glassware for organic synthesis

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Reactants:** The flask is cooled in an ice bath. A solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.
- **Formation of Acylium Ion:** The mixture is stirred at 0°C for 15-20 minutes to allow for the formation of the acylium ion-Lewis acid complex.
- **Acylation:** A solution of chlorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature below 5°C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **1-(4-Chlorophenyl)-2-methylpropan-1-one** can be purified by vacuum distillation or column chromatography on silica gel.

## Key Reactions of 1-(4-Chlorophenyl)-2-methylpropan-1-one

The ketone functionality of **1-(4-Chlorophenyl)-2-methylpropan-1-one** allows for a variety of subsequent chemical transformations. A common and synthetically useful reaction is the reduction of the ketone to a secondary alcohol.[3]

## Experimental Protocol: Reduction to 1-(4-Chlorophenyl)-2-methylpropan-1-ol

#### Materials:

- **1-(4-Chlorophenyl)-2-methylpropan-1-one**
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Dichloromethane (DCM)
- Water
- Standard laboratory glassware

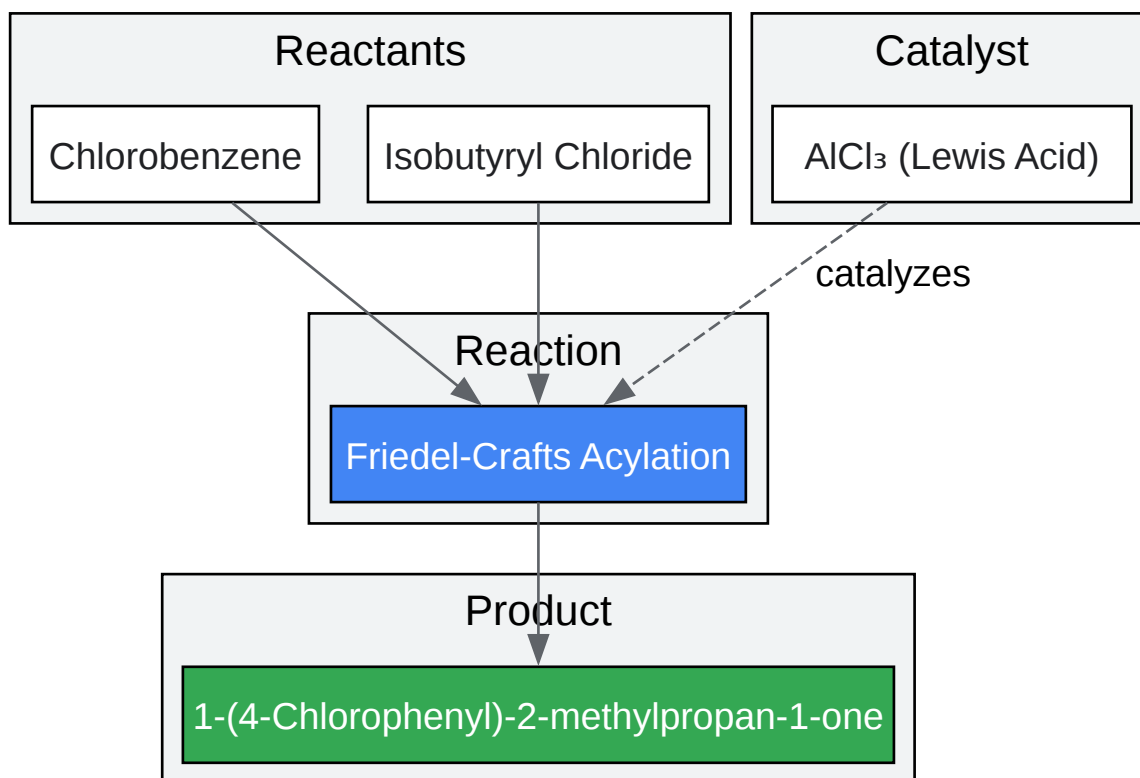
#### Procedure:

- **Dissolution:** **1-(4-Chlorophenyl)-2-methylpropan-1-one** (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Reduction:** The solution is cooled in an ice bath, and sodium borohydride (1.1 equivalents) is added portion-wise, controlling the rate of addition to maintain a low temperature.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.
- **Quenching and Workup:** The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-(4-Chlorophenyl)-2-methylpropan-1-ol.
- **Purification:** The product can be purified by recrystallization or column chromatography.

## Visualized Workflows

### Synthesis via Friedel-Crafts Acylation

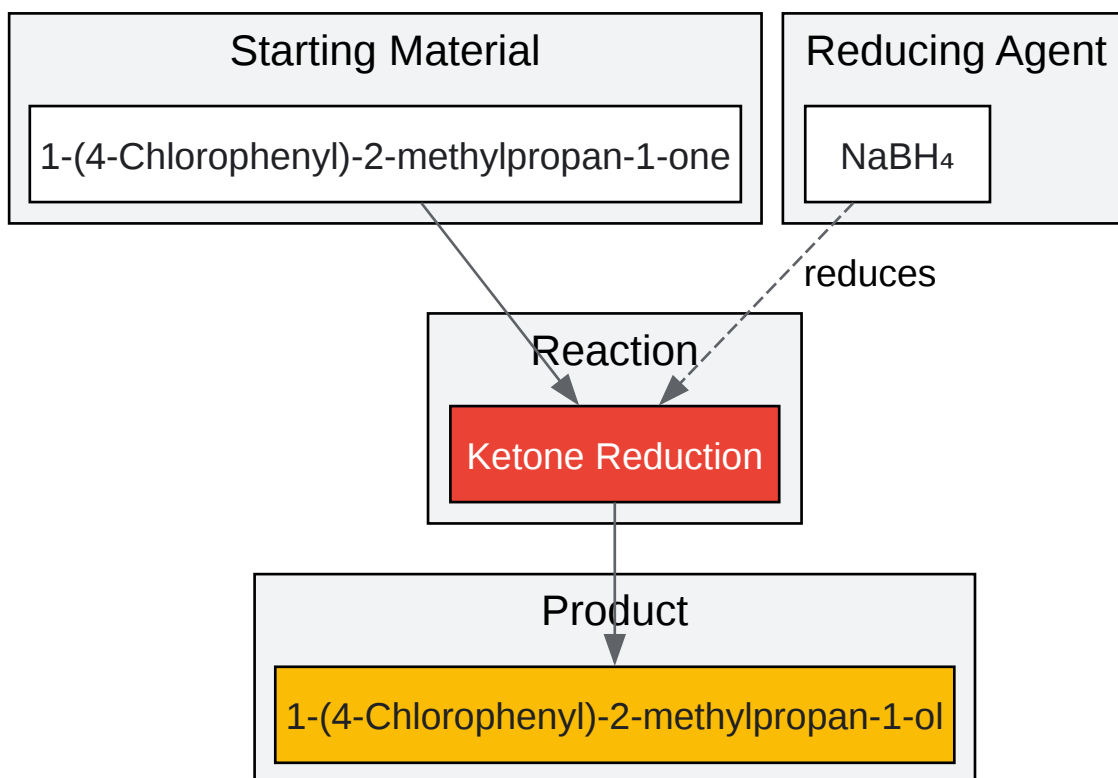
## Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

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Caption: Friedel-Crafts Acylation Workflow.

## Reduction to the Corresponding Alcohol

## Reduction of 1-(4-Chlorophenyl)-2-methylpropan-1-one



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Caption: Ketone Reduction Workflow.

## Conclusion

**1-(4-Chlorophenyl)-2-methylpropan-1-one** is a key synthetic intermediate with well-established routes of preparation and subsequent reactivity. The Friedel-Crafts acylation provides an efficient method for its synthesis, and the resulting ketone can be readily transformed into other valuable compounds. This guide provides essential technical information for researchers and professionals working with this versatile chemical building block.

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## References

- 1. 1-(4-Chlorophenyl)-2-methylpropan-1-one | 18713-58-1 | TAA71358 [biosynth.com]
- 2. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Chlorophenyl)-2-methylpropan-1-one | 18713-58-1 | Benchchem [benchchem.com]
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